molecular formula C9H5BrO3 B1341860 7-Bromobenzofuran-2-carboxylic acid CAS No. 550998-59-9

7-Bromobenzofuran-2-carboxylic acid

Cat. No. B1341860
Key on ui cas rn: 550998-59-9
M. Wt: 241.04 g/mol
InChI Key: OPYANDYWSZSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977485B2

Procedure details

13.5 g (40.3 mmol) of 3-bromo-2-hydroxybenzaldehyde (Example 28A, 62% pure) are heated together with 9.18 g (84.62 mmol) of methyl chloroacetate, 1.49 g (4.03 mmol) of tetra-n-butylammonium iodide and 22.28 g (161.18 mmol) of potassium carbonate at 130° C. for 6 h. After cooling to RT, 100 ml of water and 100 ml of THF, and 13.57 g (241.77 mmol) of potassium hydroxide are added, and the mixture is stirred at RT overnight. The solvent is removed under reduced pressure, and the residue is taken up in 400 ml of water and washed four times with a total of 400 ml of diethyl ether. While cooling in ice, the pH is adjusted to 0 with concentrated hydrochloric acid and five extractions with a total of 700 ml of ethyl acetate are carried out. The organic phase is washed with 100 ml of saturated sodium chloride solution and then dried over magnesium sulphate. The crude product is completely freed of residual solvents under high vacuum and is stirred with 80 ml of diethyl ether. The product is filtered off and washed with a little ice-cold diethyl ether. 4.8 g (47% of theory) of the title compound are isolated.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
22.28 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
catalyst
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.Cl[CH2:12][C:13]([O:15]C)=[O:14].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.O>[Br:1][C:2]1[C:3]2[O:10][C:12]([C:13]([OH:15])=[O:14])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Name
Quantity
9.18 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
22.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.49 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
13.57 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
WASH
Type
WASH
Details
washed four times with a total of 400 ml of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
While cooling in ice
EXTRACTION
Type
EXTRACTION
Details
the pH is adjusted to 0 with concentrated hydrochloric acid and five extractions with a total of 700 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
STIRRING
Type
STIRRING
Details
is stirred with 80 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with a little ice-cold diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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